molecular formula C6H11ClOS B2986690 3-[(2-Chloroethyl)sulfanyl]oxolane CAS No. 1564673-69-3

3-[(2-Chloroethyl)sulfanyl]oxolane

Cat. No.: B2986690
CAS No.: 1564673-69-3
M. Wt: 166.66
InChI Key: LYZKPGVVWLRZJF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloroethyl)sulfanyl]oxolane typically involves the reaction of 2-chloroethanol with tetrahydrofuran in the presence of a suitable catalyst, such as a strong acid or base. The reaction conditions include maintaining an appropriate temperature and pressure to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Chloroethyl)sulfanyl]oxolane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(2-Chloroethyl)sulfanyl]oxolane has found applications in various scientific fields:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-Chloroethyl)sulfanyl]oxolane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3-[(2-Chloroethyl)sulfanyl]oxolane is similar to other sulfur-containing heterocyclic compounds, such as thioethers and sulfones. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • Thioethers: Compounds containing sulfur atoms bonded to two carbon atoms.

  • Sulfones: Compounds with sulfur atoms bonded to two oxygen atoms.

Properties

IUPAC Name

3-(2-chloroethylsulfanyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClOS/c7-2-4-9-6-1-3-8-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZKPGVVWLRZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1SCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564673-69-3
Record name 3-[(2-chloroethyl)sulfanyl]oxolane
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